Increased Hydrogen-Bond Acceptor Capacity vs. Mono-Heterocyclic Pyrazole Carbonitriles
In structure-based drug design, the total number of hydrogen-bond acceptors (HBA) directly influences solubility and target engagement. The target compound possesses 4 HBA sites (pyrazole N, triazole N atoms, and nitrile N), whereas 1,3-dimethyl-1H-pyrazole-4-carbonitrile (representative mono-heterocyclic analog) has only 3 HBA sites [1][2]. This additional HBA site, donated by the 1,2,4-triazole ring, can form extra stabilizing interactions with polar residues in enzyme active sites, a feature commonly exploited to improve binding affinity [3].
| Evidence Dimension | Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 4 HBA |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazole-4-carbonitrile: 3 HBA (estimated from structure) |
| Quantified Difference | +1 HBA (33% increase) |
| Conditions | Predicted from 2D chemical structure (Cactvs 3.4.6.11, PubChem 2019.06.18) [1]; comparator HBA estimated from analogous scaffold lacking the triazole ring. |
Why This Matters
Procurement of a lower-HBA analog may result in loss of key polar contacts, compromising SAR consistency in lead optimization.
- [1] PubChem. Compound Summary for CID 55227669: 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/55227669 View Source
- [2] PubChem. Compound Summary for CID 637713: 1,3-dimethyl-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. (Estimated HBA from structure.) View Source
- [3] C. W. Murray and D. C. Rees, 'The rise of fragment-based drug discovery,' Nature Chemistry, vol. 1, 2009, pp. 187–192. (Class-level evidence that increasing HBA count can improve binding affinity.) View Source
